![molecular formula C17H18N6O3 B2420617 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-80-5](/img/structure/B2420617.png)

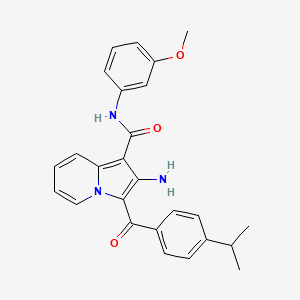

9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The specific synthesis process for “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available in the literature I have access to.

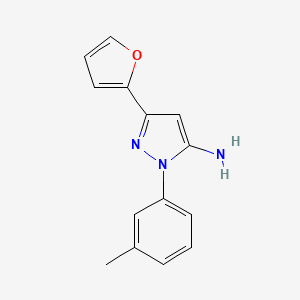

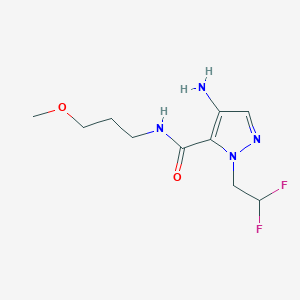

Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The specific molecular structure of “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available in the literature I have access to.

Applications De Recherche Scientifique

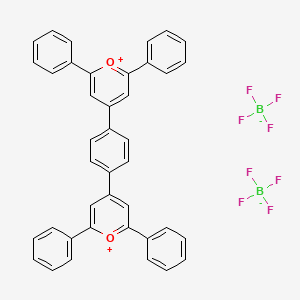

Electrochemistry and Catalysis

STL158678’s electrochemical properties have attracted interest:

- Electrocatalytic Reactions : A recent study demonstrated an environmentally benign electrochemical approach to functionalize the [1,2,4]triazolo[4,3-e]purine core. Bromide-mediated indirect oxidation promoted intramolecular C(sp2)–H cycloamination, providing access to diverse derivatives .

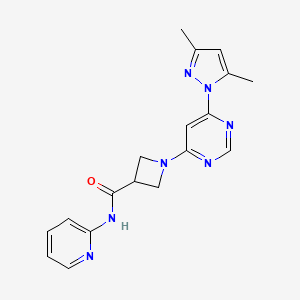

Library Design

STL158678 has been incorporated into focused small molecule libraries:

- Diversity-Oriented Synthesis : Researchers have used STL158678 as a core scaffold to create libraries for biological screening and drug discovery .

Microwave-Assisted Synthesis

Efficient synthetic methods are crucial in drug development. STL158678 has been synthesized under microwave conditions:

- Catalyst-Free Approach : A microwave-mediated, catalyst-free method was established for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including STL158678 derivatives .

Tautomeric Forms

Understanding the tautomeric forms of triazoles is essential:

Mécanisme D'action

Target of Action

The compound STL158678 primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

STL158678 interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of CDK2 by STL158678 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by STL158678 leads to a significant reduction in cell proliferation . In particular, it has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within certain cells .

Orientations Futures

1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists since several novel hybrids with broader spectrum have been synthesized based on molecular hybridization approach . The future research on “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” could involve exploring its potential pharmacological activities and optimizing its synthesis process.

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-9(2)22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-5-7-11(26-4)8-6-10/h5-9H,1-4H3,(H,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJHRNLPJZVRSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2420535.png)

![N-(2-chloro-6-methylphenyl)-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2420541.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)

![4-fluoro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2420546.png)

![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)